molecular formula C26H16F2N2O4 B8232403 1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE

1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE

Cat. No.: B8232403
M. Wt: 458.4 g/mol
InChI Key: RLHLAXXPSBJSGV-UHFFFAOYSA-N
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Description

1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE is an organic compound that features both a fluorophenyl and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE typically involves the reaction of 4-fluorobenzaldehyde with 4-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is then heated to facilitate the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE
  • 1-(4-BROMOPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE
  • 1-(4-METHOXYPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE

Uniqueness

1-(4-FLUOROPHENYL)-2-(4-PYRIDINYL)-1,2-ETHANEDIONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-pyridin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H8FNO2/c2*14-11-3-1-9(2-4-11)12(16)13(17)10-5-7-15-8-6-10/h2*1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLAXXPSBJSGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F.C1=CC(=CC=C1C(=O)C(=O)C2=CC=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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